4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline
Overview
Description
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline is an organic compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline is Poly [ADP-ribose] polymerase 3 . This enzyme plays a crucial role in the repair of DNA damage and the maintenance of genomic stability.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its function . This interaction could lead to changes in the DNA repair process, potentially affecting cell survival and proliferation.
Biochemical Pathways
DNA damage response pathway . By inhibiting Poly [ADP-ribose] polymerase 3, it could disrupt the normal repair of DNA damage, leading to genomic instability and potentially cell death .
Result of Action
Given its potential role in inhibiting dna repair, it could lead to increased dna damage, genomic instability, and potentially cell death .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a diazepane derivative. One common method is the acylation of N,N-dimethylaniline with 1,4-diazepane-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylaniline
- 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylbenzamide
- 4-(1,4-Diazepane-1-carbonyl)-N,N-dimethylphenylamine
Uniqueness
This compound is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1,4-diazepan-1-yl-[4-(dimethylamino)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)13-6-4-12(5-7-13)14(18)17-10-3-8-15-9-11-17/h4-7,15H,3,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQNSDCEEBLYBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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